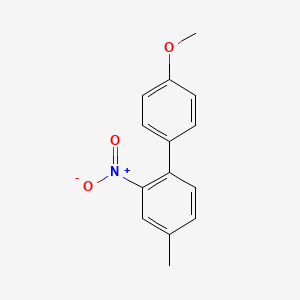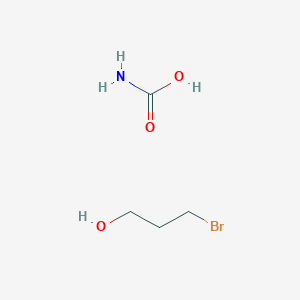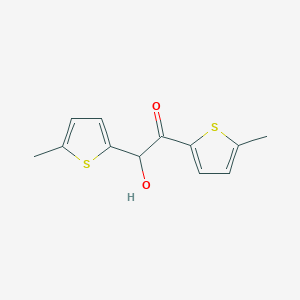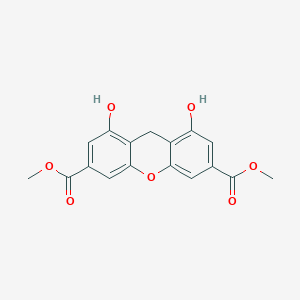
dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate is a chemical compound with the molecular formula C17H14O7 and a molecular weight of 330.29 g/mol . This compound belongs to the xanthene family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate typically involves the esterification of 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using industrial-scale crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinones.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted xanthene derivatives
Applications De Recherche Scientifique
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives with potential biological activities.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer and Alzheimer’s.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by activating the Nrf2 pathway.
Anti-inflammatory Activity: It modulates the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate can be compared with other similar compounds such as:
Dimethyl 1,8-dimethoxy-9H-xanthene-3,6-dicarboxylate: This compound has methoxy groups instead of hydroxyl groups, which can affect its reactivity and biological activity.
1,8-Dihydroxy-9H-xanthene-3,6-dicarboxylic acid: The parent acid form of the compound, which has different solubility and reactivity properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to undergo various reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H14O7 |
|---|---|
Poids moléculaire |
330.29 g/mol |
Nom IUPAC |
dimethyl 1,8-dihydroxy-9H-xanthene-3,6-dicarboxylate |
InChI |
InChI=1S/C17H14O7/c1-22-16(20)8-3-12(18)10-7-11-13(19)4-9(17(21)23-2)6-15(11)24-14(10)5-8/h3-6,18-19H,7H2,1-2H3 |
Clé InChI |
BGKZBQPFYCCMAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C2CC3=C(C=C(C=C3OC2=C1)C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


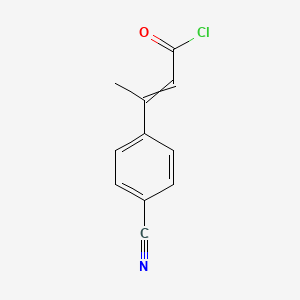
![Tributyl[5-methyl-2-(phenylethynyl)[1,1'-biphenyl]-4-yl]stannane](/img/structure/B12528545.png)


![2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate](/img/structure/B12528568.png)
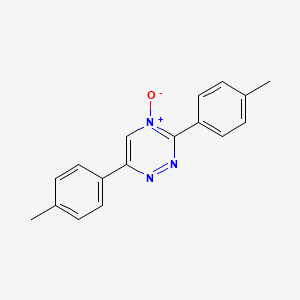
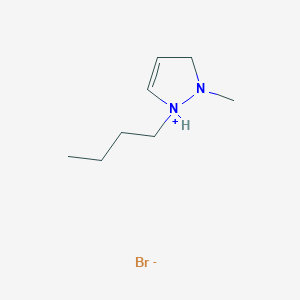
![N,N-Dibutyl[bis(dibutylamino)]methaniminium iodide](/img/structure/B12528581.png)



